2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including difluorobenzene, sulfonamide, and isoindolinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Thienyl and Pyridinyl Substitutions: These are introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halogenated precursors in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
- 4-Fluorobenzylamine
Uniqueness
What sets 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H17F2N3O3S2 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2,4-difluoro-N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H17F2N3O3S2/c1-29-13-16-8-14(2-4-19(16)24(29)30)21-5-6-22(33-21)15-9-18(12-27-11-15)28-34(31,32)23-7-3-17(25)10-20(23)26/h2-12,28H,13H2,1H3 |
InChI Key |
WACMJJOTLMIGKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.